1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is a complex organic compound with a unique structure that combines a cyanophenyl group, a furan ring, and a tetrahydroquinazolinylidene moiety
Preparation Methods
The synthesis of 1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan-2-ylmethyl intermediate, followed by its condensation with a suitable quinazolinone derivative. The final step involves the introduction of the cyanophenyl group under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the quinazolinone moiety or the cyanophenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or furan rings. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Could be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The cyanophenyl group and the furan ring play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar compounds to 1-(2-cyanophenyl)-3-[(4E)-3-[(furan-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea include:
1-(2-cyanophenyl)-3-[(4E)-3-[(thiophen-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea: Similar structure but with a thiophene ring instead of a furan ring.
1-(2-cyanophenyl)-3-[(4E)-3-[(pyridin-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea: Contains a pyridine ring, which may alter its chemical properties and biological activity.
1-(2-cyanophenyl)-3-[(4E)-3-[(benzyl]-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea: Features a benzyl group, potentially affecting its reactivity and applications.
These comparisons highlight the uniqueness of the furan ring in the original compound, which may confer specific advantages in terms of reactivity and biological interactions.
Properties
Molecular Formula |
C21H15N5O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-(2-cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C21H15N5O3/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27) |
InChI Key |
KPDDUKFBZYZJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.